1-Azabicyclo[3.2.1]octan-6-one
Description
Structural Significance and Nomenclature within Azabicyclic Frameworks
1-Azabicyclo[3.2.1]octan-6-one is a bicyclic organic compound featuring a nitrogen atom at a bridgehead position. Its systematic name is derived from the IUPAC nomenclature for bicyclic systems. The structure consists of a six-membered piperidine (B6355638) ring fused to a five-membered cyclopentane (B165970) ring, creating a bridged bicyclic system. The "1-aza" prefix indicates that the nitrogen atom is at the 1-position, which is a bridgehead atom. The "[3.2.1]" denotes the lengths of the bridges connecting the two bridgehead atoms (three, two, and one atom, respectively). The "-6-one" suffix signifies a ketone functional group at the 6-position of the octane (B31449) framework.
The rigid, three-dimensional structure of the azabicyclo[3.2.1]octane core is a key feature that imparts specific chemical and physical properties to its derivatives. This rigidity can influence the stereochemical outcome of reactions and is a crucial factor in the biological activity of many related natural products and pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C7H11NO americanelements.com |
| Molecular Weight | 125.17 g/mol americanelements.com |
| IUPAC Name | This compound americanelements.com |
| CAS Number | 45675-76-1 americanelements.com |
| Appearance | Powder americanelements.com |
| Storage Temperature | 4 °C americanelements.com |
| SMILES | C1CC2CN(C1)CC2=O americanelements.com |
| InChI Key | WFYPDOYHAZFTIR-UHFFFAOYSA-N americanelements.com |
Historical Context of Azabicyclo[3.2.1]octane Research
The study of the azabicyclo[3.2.1]octane framework is deeply rooted in the history of natural product chemistry, particularly in the investigation of tropane (B1204802) alkaloids. researchgate.net These compounds, which share the related 8-azabicyclo[3.2.1]octane core, have been known for centuries for their medicinal and physiological effects. researchgate.net The elucidation of the structures of alkaloids like atropine (B194438) and cocaine in the late 19th and early 20th centuries spurred significant interest in the synthesis of this bicyclic system.
Pioneering synthetic work on azabicyclo[3.2.1]octane derivatives began in earnest in the mid-20th century. For instance, early syntheses of 6-azabicyclo[3.2.1]octane derivatives were reported in the 1960s, establishing fundamental strategies for constructing this bicyclic framework, often through intramolecular cyclization reactions. These early efforts laid the groundwork for the development of more sophisticated synthetic methods and the exploration of the diverse chemical space occupied by various isomers of the azabicyclo[3.2.1]octane system. The development of synthetic routes to access different isomers, such as the 2-azabicyclo[3.2.1]octane scaffold, has been a continuous area of research, with early examples of its preparation also emerging in the late 1960s. rsc.org
Contemporary Research Landscape and Relevance in Organic Chemistry
The azabicyclo[3.2.1]octane scaffold continues to be a highly relevant and actively researched area in modern organic chemistry. Its rigid structure makes it a valuable "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of libraries of compounds based on this scaffold for drug discovery programs. acs.org
Derivatives of the azabicyclo[3.2.1]octane system have shown a wide range of biological activities. For example, various substituted 6-azabicyclo[3.2.1]octanes have been investigated as dopamine (B1211576) transporter (DAT) inhibitors, which have potential applications in treating neurological disorders. acs.org Furthermore, the 1-azabicyclo[3.2.1]octane fragment is found in a number of alkaloids isolated from plants of the Amaryllidaceae family, which exhibit a broad spectrum of biological activities including antimalarial, antifungal, and antitumor properties. researchgate.net
The synthesis of the 1-azabicyclo[3.2.1]octane core itself is an area of ongoing research. A notable synthetic approach involves the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a trifluoromethanesulfonic acid medium to yield 1-azabicyclo[3.2.1]oct-3-enes. researchgate.net Such synthetic advancements are crucial for accessing novel derivatives and exploring their potential applications.
The use of enzymatic methods has also emerged as a powerful tool in the synthesis of azabicyclo[3.2.1]octane derivatives. For instance, ene reductases have been employed to facilitate the intramolecular β-C–H functionalization of substituted cyclohexanones to form 6-azabicyclo[3.2.1]octan-3-ones. nih.govillinois.edu This chemoenzymatic approach offers a green and efficient route to these valuable building blocks. nih.govillinois.edu
The this compound system, as a key intermediate, holds significant potential for the synthesis of more complex molecules. Its strategic placement of the ketone functionality allows for a variety of chemical transformations, making it a versatile building block for the construction of novel bioactive compounds. The continued exploration of the synthesis and reactivity of this and related azabicyclic systems is poised to yield new discoveries in both fundamental organic chemistry and applied medicinal science.
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPDOYHAZFTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329203 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162184-58-9, 45675-76-1 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Azabicyclo 3.2.1 Octan 6 One and Its Derivatives
Classical Approaches to the Azabicyclo[3.2.1]octane Skeleton
Traditional methods for constructing the 1-azabicyclo[3.2.1]octane core have laid the groundwork for more advanced synthetic strategies. These approaches often rely on fundamental organic reactions to assemble the bicyclic system.
Cyclization Reactions of Precursor Compounds
Intramolecular cyclization of suitably functionalized precursors is a common strategy for forming the 1-azabicyclo[3.2.1]octane skeleton. rsc.orgresearchgate.net This can involve the formation of either a carbon-carbon or a carbon-nitrogen bond to close the second ring. For instance, the treatment of 3-substituted cyclohexanone (B45756) derivatives with an acidic catalyst can induce an intramolecular aza-Michael addition to yield 6-azabicyclo[3.2.1]octan-3-ones. Similarly, intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a strong acid medium like trifluoromethanesulfonic acid has been shown to produce 1-azabicyclo[3.2.1]oct-3-enes. researchgate.net Another approach involves the Dieckmann cyclization, a base-catalyzed intramolecular ester condensation, of piperidine (B6355638) derivatives to form the bicyclic framework.
A notable example is the acid-catalyzed cyclization of amino alcohols. This method is compatible with various substituents, allowing for structural diversification of the final product.
| Precursor Type | Reaction Type | Key Reagents/Conditions | Product Type |
| 3-Substituted cyclohexanones | Intramolecular aza-Michael addition | Acidic catalyst (e.g., 1M HCl), MeOH, reflux | 6-Azabicyclo[3.2.1]octan-3-ones |
| 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines | Intramolecular carbocationic cyclization | Trifluoromethanesulfonic acid | 1-Azabicyclo[3.2.1]oct-3-enes |
| Substituted piperidine esters | Dieckmann cyclization | Base catalyst, toluene (B28343) or benzene, reflux | Azabicyclo[3.2.1]octanones |
Mannich-Type Condensations
The Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a C-H acidic compound, has been utilized to construct the azabicyclo[3.2.1]octane skeleton. acs.orgkoreascience.kr A classic example is the synthesis of N-benzyl-3-azabicyclo[3.2.1]octan-8-one through the condensation of cyclopentanone, benzylamine, and formaldehyde. acs.org Intramolecular versions of the Mannich reaction have also proven effective. koreascience.kr For instance, the synthesis of an optically active azabicyclo[3.2.1]octane skeleton, a backbone for tropane (B1204802) alkaloids, was achieved using an intramolecular Mannich reaction. koreascience.kr The aza-Cope-Mannich rearrangement is another powerful cascade reaction that can generate the core structure. rsc.org
Reductive Amination Strategies
Reductive amination provides a controlled method for forming carbon-nitrogen bonds and can be applied intramolecularly to construct the 1-azabicyclo[3.2.1]octane ring system. masterorganicchemistry.com This process involves the formation of an imine or enamine intermediate from a dicarbonyl compound or a keto-aldehyde with an amine, followed by in-situ reduction. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com This strategy has been employed in the synthesis of various functionalized azaheterocycles. u-szeged.hu For example, the synthesis of (+)-hosieine A, an alkaloid containing the 2-azabicyclo[3.2.1]octane core, involved a sequential Michael-cyclization, reductive amination, and lactamization process. rsc.org
Intramolecular Condensation Reactions
Intramolecular condensation reactions, particularly those forming a lactam (a cyclic amide), are pivotal in synthesizing certain derivatives of the azabicyclo[3.2.1]octane framework. nih.gov A base-catalyzed condensation of an open-form amino ester can lead to the formation of a bridged lactam under thermal conditions. nih.gov The use of Bu2SnO has been shown to be an efficient promoter for challenging lactamizations, significantly improving the yields of bridged lactams. nih.gov These condensation reactions are crucial for creating the amide bond within the bicyclic structure, which can then be a precursor to other functionalities.
Modern and Stereoselective Synthesis of 1-Azabicyclo[3.2.1]octan-6-one Scaffolds
Contemporary synthetic efforts have increasingly focused on developing stereoselective methods to control the three-dimensional arrangement of atoms in the 1-azabicyclo[3.2.1]octane core, which is crucial for its biological activity.
Enantioselective Catalytic Approaches
The development of enantioselective catalytic systems has revolutionized the synthesis of chiral 1-azabicyclo[3.2.1]octanes. These methods utilize a small amount of a chiral catalyst to generate the desired enantiomer in high excess.
Copper-catalyzed enantioselective alkene carboamination has emerged as a powerful tool for constructing chiral 6-azabicyclo[3.2.1]octanes. nih.gov This reaction converts N-sulfonyl-2-aryl-4-pentenamines into the corresponding bicyclic products with the formation of two new rings and two new stereocenters in a single step. nih.gov The use of chiral ligands, such as Ph-Box, with a copper(II) catalyst in the presence of an oxidant like MnO2, can achieve excellent enantioselectivities. nih.gov
Another significant advancement is the use of chiral phosphoric acids as catalysts. For example, the enantioselective synthesis of tropanols, which are closely related to the azabicyclo[3.2.1]octane scaffold, has been achieved through a chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides. researchgate.netresearchgate.net This reaction proceeds via desymmetrization of the starting material to directly form the 8-azabicyclo[3.2.1]octane scaffold with high stereoselectivity. researchgate.netresearchgate.net
Furthermore, organocatalysis has provided new avenues for the asymmetric synthesis of these scaffolds. For instance, ene reductases have been shown to facilitate an unprecedented intramolecular β-C–H functionalization for the synthesis of bridged bicyclic nitrogen heterocycles containing the 6-azabicyclo[3.2.1]octane scaffold. nih.gov
| Catalytic System | Reaction Type | Substrate | Key Features |
| Ph-Box-Cu2 / MnO2 | Enantioselective Alkene Carboamination | N-sulfonyl-2-aryl-4-pentenamines | Forms two new rings and two stereocenters; excellent enantioselectivities. nih.gov |
| Chiral Phosphoric Acid | Pseudotransannular Epoxide Ring Opening | 1-aminocyclohept-4-ene-derived epoxides | Desymmetrization of meso starting material; direct formation of the bicyclic scaffold. researchgate.netresearchgate.net |
| Ene Reductases | Intramolecular β-C–H Functionalization | Substituted Cyclohexanones | Metal-free; can be combined with photocatalysis for a one-pot, two-step synthesis. nih.gov |
Desymmetrization Strategies for Achiral Precursors
The enantioselective synthesis of the 1-azabicyclo[3.2.1]octane core can be achieved through the desymmetrization of achiral or meso precursors. researchgate.netrsc.org This strategy is powerful as it can generate multiple stereocenters in a single transformation from simple, symmetric starting materials. acs.org One approach involves the desymmetrization of meso-tropinone derivatives using stoichiometric chiral lithium amide bases. researchgate.net
Another key strategy is the enantioselective ring-opening of meso-epoxides derived from 1-aminocyclohept-4-ene, catalyzed by a chiral phosphoric acid. researchgate.net This process directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity and has been applied to the synthesis of natural products. researchgate.net
Copper(I)-catalyzed asymmetric allylic substitution (AAS) on meso-dibromocycloalkenes with organolithium reagents has also been shown to be an effective desymmetrization method. acs.org This reaction produces enantioenriched bromocycloalkenes which can be further elaborated into cyclic amino alcohols, key precursors for tropane alkaloid analogs. acs.org
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like 1-azabicyclo[3.2.1]octane by combining three or more starting materials in a single step, avoiding the isolation of intermediates. rug.nlnih.gov While specific MCRs leading directly to this compound are not extensively detailed in the provided context, the principles of MCRs, such as the Ugi and Passerini reactions, are well-established for creating diverse molecular libraries. rug.nlresearchgate.net The application of computational algorithms is emerging as a tool to design novel MCRs, which could potentially be applied to the synthesis of this and other complex heterocyclic systems. nih.gov The synthesis of related 8-azabicyclo[3.2.1]octan-3-ols has been achieved via a multi-step process that can be considered a precursor to more streamlined multi-component approaches. google.com
Synthesis of Functionalized this compound Derivatives
Strategies for Carbonyl Group Modification
The ketone functionality in this compound (or its isomers like the -3-one) serves as a versatile handle for further derivatization. nih.gov Enzymatic or chemical reduction of the carbonyl group can selectively produce the corresponding alcohols. nih.govillinois.edu For instance, 6-phenyl-6-azabicyclo[3.2.1]octan-3-one can be selectively reduced to the corresponding 3α-ol using L-selectride. nih.govillinois.edu This transformation is significant as the resulting alcohol is a key component for the synthesis of azaprophen (B9026) and its analogs. nih.gov Enzymatic methods are also being explored for this reduction to avoid harsh chemical conditions and hazardous waste. nih.govillinois.edu Other modifications can include the formation of oxime derivatives, which have been explored for their potential biological activities. sioc-journal.cn
Introduction of Stereocenters
The introduction of stereocenters is a critical aspect of synthesizing biologically active 1-azabicyclo[3.2.1]octane derivatives. Several synthetic methodologies are inherently designed to be enantioselective, thereby creating chiral centers during the formation of the bicyclic scaffold.
The copper-catalyzed enantioselective alkene carboamination is a prime example, where the use of a chiral ligand, such as (R,R)-Ph-Box, directs the formation of two new stereocenters with high enantioselectivity. nih.govnih.gov This approach provides a direct route to chiral 6-azabicyclo[3.2.1]octanes from acyclic precursors. nih.gov
Desymmetrization strategies, by their nature, are focused on the creation of chirality from achiral starting materials. researchgate.netacs.org Methods like the chiral phosphoric acid-catalyzed ring opening of meso-epoxides or the copper-catalyzed AAS of meso-dibromides install stereocenters with high control. researchgate.netacs.org These methods are crucial for accessing enantiomerically pure compounds that are relevant to natural tropane alkaloids and their analogs. researchgate.net
Diversification via Side-Chain Modifications
The core structure of 1-azabicyclo[3.2.1]octane and its derivatives serves as a versatile scaffold that can be extensively functionalized through side-chain modifications. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of resulting compounds for various applications. Diversification is typically achieved through reactions such as alkylation, acylation, and carbon-carbon bond-forming reactions at different positions of the bicyclic system.
A primary site for modification is the nitrogen atom, where alkyl and acyl groups can be readily introduced. For instance, N-alkylation can be performed by reacting the bicyclic amine with alkyl halides. Another common strategy involves the functionalization of carbon atoms on the bicyclic frame. The introduction of substituents at the C-2 position has been accomplished through base-catalyzed aldol-type condensation reactions with various aldehydes. koreascience.kr Furthermore, side chains have been installed at the C-7 position via rearrangement cascades. acs.org
A "one-pot" deprotection-alkylation procedure has been reported as an efficient method for preparing a series of N-3-alkyl derivatives of 3-azabicyclo[3.2.1]octane systems. acs.orgnih.gov This highlights the adaptability of the scaffold to streamlined synthetic sequences for generating diverse libraries of compounds. The strategic introduction of different side chains, such as linear alkyl chains, branched substituents, and aryl groups containing polar atoms, has been shown to significantly influence the biological activity of the resulting molecules. acs.org
The following tables summarize specific examples of side-chain modifications on azabicyclo[3.2.1]octane derivatives, detailing the reagents, conditions, and outcomes of the reactions.
Table 1: N-Alkylation and Acylation of Azabicyclo[3.2.1]octane Derivatives
This table presents examples of side-chain introduction at the nitrogen atom of the azabicyclo[3.2.1]octane core.
| Starting Material | Reagent(s) | Conditions | Product | Yield | Citation |
| 6-Oxabicyclo[3.2.1]oct-3-en-7-one | 1. Amines 2. LiAlH₄ | Ring-opening followed by reduction | 6-Methyl-6-azabicyclo[3.2.1]octan-3-one | N/A | rsc.org |
| 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | Alkyl halides or epoxides | N-Alkylation | N-Alkyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | N/A | |
| 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | Carboxylic acids or activated esters, EDC/HOBt | Amide Formation | N-Acyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | N/A | |
| 3-Azabicyclo[3.2.1]octane precursors | "One-pot" deprotection-alkylation | Hydrogenolysis followed by alkylation | N-3-Alkyl-6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids | N/A | acs.orgnih.gov |
Table 2: C-2 Side-Chain Modification via Condensation
This table details the synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones through condensation with various aldehydes in an aqueous sodium hydroxide (B78521) solution. koreascience.kr
| Starting Material | Aldehyde | Conditions | Product | Yield | Citation |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | Benzaldehyde | 0.01 N NaOH, EtOH, 0 °C, 3 h | 2-Benzylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-one | 91% | koreascience.kr |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 4-Chlorobenzaldehyde | 0.01 N NaOH, EtOH, 0 °C, 3 h | 2-(4-Chlorobenzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | 93% | koreascience.kr |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 2-Furaldehyde | 0.01 N NaOH, EtOH, 0 °C, 3 h | 2-(Furan-2-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | 92% | koreascience.kr |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 4-Nitrobenzaldehyde | 0.01 N NaOH, EtOH, 0 °C, 3 h | 8-Methyl-2-(4-nitrobenzylidene)-8-azabicyclo[3.2.1]octan-3-one | 95% | koreascience.kr |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | 4-(Trifluoromethyl)benzaldehyde | 0.01 N NaOH, EtOH, 0 °C, 3 h | 8-Methyl-2-[4-(trifluoromethyl)benzylidene]-8-azabicyclo[3.2.1]octan-3-one | 94% | koreascience.kr |
Table 3: C-7 Side-Chain Modification
This table illustrates an example of side-chain introduction at the C-7 position of the 6-azabicyclo[3.2.1]octane skeleton.
| Precursor Type | Reagent(s) | Key Transformation | Product | Overall Yield | Citation |
| N-Acyliminium ion precursor | TMSOTf | Induced rearrangement cascade | 7-Allylated 6-azabicyclo[3.2.1]octan-3-one | 1.2% (over 17 steps) | acs.org |
Reactivity and Transformation of 1 Azabicyclo 3.2.1 Octan 6 One
Nucleophilic and Electrophilic Transformations of the Carbonyl Group
The carbonyl group in 1-azabicyclo[3.2.1]octan-6-one is a primary site for chemical modification, susceptible to attack by both nucleophiles and electrophiles. A significant area of research has been the stereoselective reduction of the ketone to its corresponding alcohol, 1-azabicyclo[3.2.1]octan-6-ol. The rigid bicyclic structure inherently directs incoming reagents, often leading to high levels of stereocontrol.
Methods have been developed for the stereoselective reduction of the ketone to yield either the corresponding 3α-ols or 3β-ols, demonstrating the fine-tunability of the reaction outcome based on the choice of reagents and conditions. rsc.orgrsc.org This control over stereochemistry is crucial for the synthesis of specific biologically active target molecules. Beyond reduction, the carbonyl group's electrophilic carbon is a target for various carbon nucleophiles, enabling the construction of more complex molecular architectures.
Reactions Involving the Bridgehead Nitrogen Atom
The substitution on the nitrogen atom plays a critical role in directing the course of certain reactions. For instance, in intramolecular cyclizations of aziridines to form the 6-azabicyclo[3.2.1]octane skeleton, the nature of the nitrogen substituent is crucial. nih.govacs.org While N-diphenylphosphinyl and unprotected N-H aziridines may fail to yield the desired bicyclic product, employing a nosyl protecting group can efficiently facilitate the cyclization. nih.govacs.org This highlights the importance of the electronic and steric properties of the nitrogen substituent in modulating the reactivity of the entire scaffold.
Stereochemical Aspects of Reactions
The rigid, three-dimensional structure of this compound provides an excellent platform for stereoselective synthesis, allowing for precise control over the spatial arrangement of newly introduced functional groups.
Diastereoselective Transformations
Diastereoselectivity is frequently observed in reactions involving the this compound core. The bicyclic framework creates distinct steric environments on the two faces of the carbonyl group, leading to preferential attack from the less hindered direction.
A notable example is the stereoselective reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones. rsc.org By carefully selecting the reduction method, chemists can selectively produce either the 3α- or 3β-alcohol diastereomers. rsc.org This control is fundamental for synthesizing specific isomers of complex natural products and pharmaceutical agents. The inherent chirality and conformational rigidity of the scaffold are key to achieving such high levels of diastereocontrol.
Enantioselective Transformations
Accessing enantiomerically pure forms of substituted 1-azabicyclo[3.2.1]octanes is of paramount importance for their application in medicinal chemistry. researchgate.net Several powerful enantioselective strategies have been developed to construct this valuable chiral scaffold.
One successful approach is the copper-catalyzed enantioselective alkene carboamination. This method converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes with the formation of two new rings and two new stereocenters in a single step. nih.gov Using a chiral ligand such as (R,R)-Ph-Box complexed with Cu(OTf)₂, this reaction can proceed with excellent enantioselectivity. nih.gov
Table 1: Enantioselective Copper-Catalyzed Alkene Carboamination
| Substrate | Catalyst/Ligand | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |
|---|
This data illustrates the capability of asymmetric catalysis to generate chiral 6-azabicyclo[3.2.1]octanes from achiral precursors, providing an efficient route to optically active compounds. nih.gov
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions that form and transform the 1-azabicyclo[3.2.1]octane skeleton is crucial for optimizing existing methods and developing new synthetic strategies.
Free Radical Reactions
Free radical reactions have emerged as a powerful tool for the construction of complex cyclic systems, including the 1-azabicyclo[3.2.1]octane core. One notable example is the tandem 4-exo-trig carbamoyl (B1232498) radical cyclization–dithiocarbamate group transfer reaction. nih.gov This process has been evaluated as an approach to the biologically important 6-azabicyclo[3.2.1]octane ring system. nih.gov
The mechanism involves the generation of a carbamoyl radical which then undergoes an intramolecular cyclization. This radical-mediated pathway offers an alternative to traditional ionic or pericyclic reactions for ring formation. Another strategy involves the cyclization of β-ammonio-substituted 5-hexenyl radicals. nih.gov For example, treatment of 1-methyl-1-(2-(phenylselenyl)ethyl)-3-methylenepiperidinium iodide with tributyltin hydride generates a radical that readily cyclizes to form the 1-azoniabicyclo[3.2.1]octane system in excellent yield. nih.gov These radical-based methods provide unique and efficient pathways for synthesizing this important nitrogen-bridgehead bicyclic heterocycle. nih.gov
Rearrangement Reactions (e.g., Solvolytic Rearrangements)
The rigid, strained structure of the 1-azabicyclo[3.2.1]octane skeleton makes it susceptible to various rearrangement reactions, often proceeding through carbocationic intermediates. These reactions can lead to ring expansion, ring contraction, or the formation of alternative bicyclic systems. While specific solvolytic rearrangement data for this compound is not extensively documented, analogies can be drawn from related azabicyclic compounds. For instance, carbenium ion rearrangements have been observed in the quinuclidine (B89598) system, leading to the formation of the 1-azabicyclo[3.2.1]octane core during the production of Quifenadine. researchgate.netillinois.edu
One of the most relevant classes of rearrangements for bicyclic ketones is the Beckmann rearrangement . This reaction involves the treatment of an oxime with an acid, leading to its conversion into a lactam. For this compound, the corresponding oxime could undergo a Beckmann rearrangement to yield a ring-expanded 1,4-diazabicyclo[4.2.1]nonan-7-one. The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. wikipedia.orgmasterorganicchemistry.comalfa-chemistry.com The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime.
Another significant rearrangement is the Schmidt reaction , which involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. organic-chemistry.org This reaction can also lead to ring expansion, providing a potential route to the same 1,4-diazabicyclo[4.2.1]nonan-7-one lactam from this compound. The Schmidt reaction of unsymmetrical ketones can sometimes yield a mixture of regioisomeric lactams, depending on the migratory aptitude of the adjacent carbon atoms. nih.gov Studies on related bridged bicyclic ketones have shown that the competition between methylene (B1212753) and bridgehead methine migration can influence the product distribution. nih.gov
Furthermore, Wagner-Meerwein rearrangements are plausible within the 1-azabicyclo[3.2.1]octane framework, particularly when a carbocation is generated adjacent to the bicyclic core. These rearrangements involve a 1,2-shift of an alkyl group to a more stable carbocationic center. Such rearrangements have been observed in the conversion of diazabicyclo[3.2.1]octanes to diazabicyclo[2.2.2]octanes. nih.govresearchgate.net In the context of this compound, derivatization at a position alpha to the carbonyl could create a leaving group, and its subsequent departure could initiate a Wagner-Meerwein type rearrangement, leading to a different bicyclic skeleton. acs.orgnii.ac.jp
Table 1: Potential Rearrangement Reactions of this compound Derivatives
| Rearrangement Type | Starting Material Derivative | Reagents | Potential Product |
|---|---|---|---|
| Beckmann | This compound oxime | H₂SO₄, PCl₅, or other strong acids | 1,4-Diazabicyclo[4.2.1]nonan-7-one |
| Schmidt | This compound | HN₃, H₂SO₄ | 1,4-Diazabicyclo[4.2.1]nonan-7-one |
| Wagner-Meerwein | α-functionalized this compound | Conditions promoting carbocation formation | Rearranged bicyclic ketone |
Metal-Catalyzed Transformations
The 1-azabicyclo[3.2.1]octane framework can be functionalized through various metal-catalyzed reactions. While transformations of the ketone at the C-6 position are less documented, reactions involving the C-H bonds of the bicyclic scaffold have been reported for related systems.
Palladium-catalyzed reactions are particularly noteworthy. For instance, a second-generation palladium catalyst system has been developed for the transannular C-H arylation of azabicyclo[3.2.1]octane derivatives. nih.gov This methodology allows for the late-stage functionalization of the bicyclic core, demonstrating the feasibility of introducing aryl groups at specific positions. Although this specific example does not directly involve the ketone, it highlights the potential for palladium catalysis to modify the 1-azabicyclo[3.2.1]octane skeleton. Additionally, palladium-catalyzed aminocarbonylation has been employed to synthesize N-acylnortropane derivatives from nortropinone (an 8-azabicyclo[3.2.1]octan-3-one), indicating that the azabicyclo[3.2.1]octane system is amenable to palladium-catalyzed carbonylation reactions. nih.govmdpi.com
Copper-catalyzed reactions have also been utilized in the synthesis of azabicyclo[3.2.1]octane systems. Enantioselective copper-catalyzed alkene carboamination has been shown to be an effective method for preparing chiral 6-azabicyclo[3.2.1]octanes. nih.govrsc.org While this is a synthetic route to the bicyclic system rather than a transformation of a pre-existing ketone, it underscores the compatibility of the azabicyclic framework with copper catalysis. It is conceivable that copper-catalyzed cross-coupling reactions could be applied to functionalized derivatives of this compound.
Rhodium-catalyzed transformations are also relevant in the context of azabicyclic systems. Rhodium(II) carboxylate-catalyzed decomposition of vinyldiazomethanes in the presence of pyrroles has been used to synthesize enantiomerically enriched tropanes (8-azabicyclo[3.2.1]octanes). acs.org This reaction proceeds through a tandem cyclopropanation/Cope rearrangement. Furthermore, rhodium-catalyzed carbene coupling reactions have been developed for N-bridged cyclic ketone-derived α-diazocarbonyl compounds, leading to axially chiral alkylidene azacycloalkanes. nih.gov These examples suggest the potential for rhodium-catalyzed carbene chemistry to be applied to derivatives of this compound.
Table 2: Examples of Metal-Catalyzed Reactions on Related Azabicyclo[3.2.1]octane Systems
| Metal Catalyst | Reaction Type | Substrate Type | Product Type |
|---|---|---|---|
| Palladium | Transannular C-H Arylation | Benzo-fused azabicyclo[3.2.1]octane | C4-arylated azabicyclo[3.2.1]octane nih.gov |
| Palladium | Aminocarbonylation | 8-Azabicyclo[3.2.1]octan-3-one (Nortropinone) | N-Acylnortropane derivatives nih.govmdpi.com |
| Copper | Enantioselective Alkene Carboamination | N-sulfonyl-2-aryl-4-pentenamines | 6-Azabicyclo[3.2.1]octanes nih.govrsc.org |
| Rhodium | Tandem Cyclopropanation/Cope Rearrangement | N-BOC-protected pyrroles and vinyldiazomethanes | Enantiomerically enriched tropanes acs.org |
| Rhodium | Carbene Coupling | N-bridged cyclic ketone-derived α-diazocarbonyls | Axially chiral alkylidene azacycloalkanes nih.gov |
Spectroscopic and Structural Characterization Methods for 1 Azabicyclo 3.2.1 Octan 6 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of azabicyclic compounds in solution. It provides detailed information about the chemical environment of individual protons and carbons, allowing for complete structural assignment and conformational analysis.
The rigid bicyclic framework of the 1-azabicyclo[3.2.1]octane system results in distinct and well-resolved signals in both ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) are highly dependent on the specific substitution pattern and the stereochemical arrangement within the molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental data. For instance, in derivatives of the closely related 8-azabicyclo[3.2.1]octane (tropane) skeleton, the bridgehead protons typically appear at characteristic chemical shifts, and their coupling patterns reveal the connectivity within the spin system. researchgate.net The carbonyl group in the 6-position of 1-azabicyclo[3.2.1]octan-6-one induces a significant downfield shift for the adjacent protons and carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment.
COSY spectra establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonds through the carbon skeleton.
HSQC spectra correlate each proton signal with its directly attached carbon atom.
HMBC spectra reveal long-range correlations (typically over 2-3 bonds) between protons and carbons, which is vital for connecting different spin systems and confirming the placement of functional groups and quaternary carbons.
The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances in the molecule. researchgate.net
Table 1: Representative Predicted ¹³C and ¹H NMR Chemical Shifts for the this compound Skeleton Note: These are generalized predicted values. Actual experimental values will vary based on solvent and substitution.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Key Couplings |
|---|---|---|---|
| C2 | ~50-55 | ~2.8-3.2 | m |
| C3 | ~25-30 | ~1.7-2.1 | m |
| C4 | ~25-30 | ~1.7-2.1 | m |
| C5 | ~60-65 | ~3.0-3.4 | m (bridgehead) |
| C6 | >200 (C=O) | - | - |
| C7 | ~40-45 | ~2.2-2.6 | m |
The nitrogen atom in the azabicyclic system can undergo inversion, leading to the existence of N-invertomers (conformational isomers differing in the orientation of the nitrogen substituent or lone pair). academie-sciences.fr In the 1-azabicyclo[3.2.1]octane system, this process involves the piperidine (B6355638) ring portion of the molecule. The relative stability of these invertomers can significantly influence the molecule's biological activity and interactions. academie-sciences.fr
NMR spectroscopy, particularly variable-temperature (VT-NMR) studies, is a powerful method to investigate these dynamic processes. copernicus.orgcopernicus.org At low temperatures, the rate of nitrogen inversion can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each invertomer. As the temperature is increased, the rate of inversion increases, causing the separate signals to broaden, coalesce, and eventually sharpen into a single, population-averaged signal. copernicus.org
By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for the inversion barrier. Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to establish the through-space proximity of protons, helping to assign the specific stereochemistry (e.g., axial vs. equatorial orientation of a substituent on the nitrogen) of each invertomer. academie-sciences.fr Computational studies are often used in conjunction with NMR data to predict the relative stabilities and geometries of the different conformers. academie-sciences.fr
Mass Spectrometry Techniques
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₇H₁₁NO), the monoisotopic mass is 125.0841 g/mol . uni.lu
In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, which allows for the unambiguous determination of the molecular formula.
Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation of the bicyclic amine structure. acs.org The fragmentation of azabicycloalkanes is often directed by the nitrogen atom, which can stabilize an adjacent positive charge (the α-cleavage mechanism). Common fragmentation pathways for the 1-azabicyclo[3.2.1]octane core would involve the cleavage of bonds adjacent to the nitrogen atom or the loss of small neutral molecules. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are more likely to produce a prominent protonated molecular ion [M+H]⁺ (m/z 126.0913) or other adducts, which are useful for confirming the molecular weight. uni.lusigmaaldrich.com
Table 2: Predicted m/z Values for Common Adducts of this compound in Mass Spectrometry Source: PubChem CID 418347. uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₁₂NO]⁺ | 126.09134 |
| [M+Na]⁺ | [C₇H₁₁NNaO]⁺ | 148.07328 |
| [M+K]⁺ | [C₇H₁₁KNO]⁺ | 164.04722 |
Vibrational Spectroscopy (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands.
The most prominent and diagnostic peak would be the carbonyl (C=O) stretching vibration, which for a six-membered ring ketone typically appears in the region of 1725-1705 cm⁻¹. The exact position can be influenced by ring strain and electronic effects. Other important absorptions include C-N stretching vibrations, which are typically found in the 1250-1020 cm⁻¹ region, and C-H stretching vibrations from the aliphatic CH₂ groups, which appear just below 3000 cm⁻¹.
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aliphatic (CH₂) | 2950-2850 | Strong |
| C=O Stretch | Ketone | 1725-1705 | Strong, Sharp |
| C-H Bend | CH₂ Scissoring | ~1465 | Medium |
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional conformation of the molecule. iucr.org
For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry. researchgate.net By analyzing the diffraction pattern of a suitable single crystal, it is possible to establish the absolute configuration of all stereocenters within the molecule. This is often crucial in medicinal chemistry, where different enantiomers can have vastly different biological activities. For example, the crystal structure of a related bicyclic lactam, (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, firmly established the stereochemistry of its scaffold. iucr.orgresearchgate.net The data obtained from X-ray analysis, such as the Flack parameter, provides a high level of confidence in the assignment of the absolute structure.
Theoretical and Computational Studies of 1 Azabicyclo 3.2.1 Octan 6 One
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for understanding the molecular properties of bicyclic amines like the 1-azabicyclo[3.2.1]octane system. These methods provide deep insights into molecular geometry, stability, and electronic properties at the atomic level.
The 1-azabicyclo[3.2.1]octane skeleton is composed of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring, sharing two bridgehead atoms. The conformational flexibility of this system is largely dictated by the puckering of the six-membered ring, which can theoretically adopt chair, boat, or twist-boat forms.
DFT calculations are crucial for identifying the most stable three-dimensional conformations and determining the energetic relationships between them. For the related 3-azabicyclo[3.2.1]octane scaffold, DFT has been used to investigate the relative stability of boat-like versus chair-like conformations of the piperidine ring. Computational studies on tropinone (B130398), a closely related N-methylated isomer, have also explored its conformational flexibility, showing good agreement with experimental data. While specific studies on 1-azabicyclo[3.2.1]octan-6-one are not extensively documented, the principles from research on its analogs are directly applicable. Geometry optimization calculations would predict the most stable conformer by locating the global minimum on the potential energy surface, providing precise data on bond lengths, bond angles, and dihedral angles.
| Method | Basis Set | Typical Application |
|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-31G | Standard for geometry optimization and relative energy calculations of conformers. orientjchem.org |
| Hartree-Fock (HF) | 6-31G | A foundational ab initio method, often used as a starting point for more complex calculations. orientjchem.org |
| Semi-empirical (e.g., PM3) | N/A | Faster, less computationally expensive method for exploring potential energy surfaces, particularly for larger systems or initial screenings. researchgate.net |
DFT is a robust method for determining the electronic structure of molecules. This analysis provides critical information about the distribution of electrons within the this compound molecule, which governs its reactivity and intermolecular interactions. Key properties investigated include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors. For derivatives of the azabicyclo[3.2.1]octane scaffold, FMO and MEP studies have been used to support experimental findings on biological activity. nih.govnih.gov
| Property | Significance |
|---|---|
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov |
| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom in the molecule. |
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net
For instance, the synthesis of tropinone via the Robinson "double Mannich" reaction has been studied using semi-empirical calculation methods. researchgate.net These studies evaluated the stability of proposed reactive intermediates and determined the rate-determining step of the reaction by calculating the activation energies for the transition states. researchgate.net Similarly, DFT calculations have been successfully applied to explain the diastereoselectivity observed in reactions involving the azabicyclo[3.2.1]octane core by comparing the energies of the transition states leading to different stereoisomers. Such computational investigations can rationalize why a particular product is favored and can be used to predict the outcomes of new synthetic strategies.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, thereby exploring the complete conformational landscape, including the pathways of interconversion between different stable conformers.
An MD simulation of this compound would require a high-quality molecular mechanics force field. A force field is a set of parameters and potential energy functions that describe the bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions between atoms. researchgate.netnih.gov For small, drug-like molecules, general force fields such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used. researchgate.net
In a typical simulation, the molecule would be placed in a simulation box, often solvated with an explicit water model like TIP3P, to mimic physiological conditions. nih.gov The system is then subjected to energy minimization, followed by a period of heating and equilibration before the production simulation is run. The resulting trajectory provides a time-resolved view of the molecule's motions, allowing for the analysis of conformational preferences in solution, the calculation of free energy barriers for conformational changes, and the study of its interactions with other molecules, such as a protein target. nih.gov
In Silico Approaches for Ligand Design and Structure Analysis
The rigid nature of the 1-azabicyclo[3.2.1]octane scaffold makes it an excellent template for ligand design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. chemrxiv.org A variety of in silico techniques are employed to leverage this scaffold in drug discovery.
Molecular docking is a primary tool used to predict the preferred binding orientation of a ligand within the active site of a receptor. acs.org This technique has been used to study how derivatives of the azabicyclo[3.2.1]octane scaffold bind to various targets, such as the N-acylethanolamine-hydrolyzing acid amidase (NAAA) and the acetylcholinesterase (AChE) receptor. acs.orgnih.gov Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the design of more potent inhibitors. nih.gov
Furthermore, these computational approaches are instrumental in developing Structure-Activity Relationships (SAR). By comparing the calculated binding modes and energies of a series of analogs with their experimentally determined biological activities, researchers can build predictive models. Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on 8-azabicyclo[3.2.1]octane analogs to create models that can be used to design novel antagonists with improved potency.
| Technique | Purpose | Example Application |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. acs.org | Studying the binding of azabicyclo[3.2.1]octane derivatives to the NAAA active site. nih.gov |
| Virtual Screening | Computationally screens large libraries of compounds against a target to identify potential hits. acs.org | Identifying potential AChE inhibitors based on the azabicyclo[3.2.1]octane core. acs.org |
| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity to build predictive models. | Developing models for designing novel muscarinic receptor antagonists. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Designing new ligands that mimic the interaction pattern of a known active compound. |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
1-Azabicyclo[3.2.1]octan-6-one as a Privileged Scaffold in Heterocyclic Chemistry
The 1-azabicyclo[3.2.1]octane framework, a core component of this compound, is recognized as a privileged scaffold in heterocyclic chemistry. This designation stems from its recurring presence in a wide array of biologically active natural products and synthetic compounds. nih.gov The rigid, three-dimensional structure of this bicyclic system provides a well-defined orientation for functional groups, which is crucial for specific interactions with biological targets. nih.gov Its structural significance is highlighted by its presence in numerous FDA-approved drugs. nih.gov The azabicyclo[3.2.1]octane skeleton is central to the structure of tropane (B1204802) alkaloids, a class of over 300 compounds with diverse and potent biological activities. ehu.esrsc.org This prevalence has spurred extensive research into synthetic methodologies for constructing and modifying this important heterocyclic system. rsc.org
Role as Key Intermediates in Complex Molecule Synthesis
The utility of this compound and its derivatives extends to their role as crucial intermediates in the synthesis of intricate molecular architectures. The inherent structural features of this compound provide a robust platform for the stereoselective construction of more complex molecules.
Total Synthesis of Azabicyclo[3.2.1]octane-Containing Natural Products (e.g., Tropane Alkaloids, Cocaine, Securinine)
The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids. nih.govehu.es Consequently, derivatives of this compound are pivotal starting materials or key intermediates in the total synthesis of these natural products. For instance, synthetic strategies targeting cocaine often involve the stereoselective construction of the bicyclic tropane core. d-nb.info Tufariello and coworkers, for example, developed a stereoselective synthesis of cocaine that hinged on controlling the stereochemistry of substituents on the 8-azabicyclo[3.2.1]octane framework. d-nb.info Similarly, the synthesis of other tropane alkaloids like ferruginine (B134780) has been achieved through enantioselective methods starting from tropinone (B130398), a closely related derivative. ehu.es The 6-azabicyclo[3.2.1]octane ring system is also found in the Securinega alkaloids, such as securinine, presenting a significant synthetic challenge that highlights the importance of versatile intermediates. nih.gov
Preparation of Conformationally Restricted Building Blocks
In medicinal chemistry, conformational restriction is a valuable strategy for designing ligands that can probe specific regions of a protein to optimize binding affinity. montclair.edu The rigid structure of the azabicyclo[3.2.1]octane scaffold makes it an excellent template for creating conformationally restricted building blocks. montclair.edu By incorporating this bicyclic system, chemists can design molecules with reduced conformational flexibility, which can lead to higher binding affinity and selectivity for a particular biological target. This approach is beneficial for developing structure-activity relationships and for in silico screening in drug discovery. montclair.edu The use of such scaffolds allows for the precise positioning of pharmacophoric groups in three-dimensional space, mimicking the low-energy conformations of more flexible molecules. montclair.edu
Structure-Activity Relationship (SAR) Studies Centered on the Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane core has been the focus of numerous structure-activity relationship (SAR) studies aimed at understanding and optimizing the interaction of these molecules with biological targets. These studies are crucial for the development of new therapeutic agents.
Design and Synthesis of Analogs for Receptor/Enzyme Interaction Probes
The design and synthesis of analogs based on the azabicyclo[3.2.1]octane scaffold have been instrumental in probing the binding sites of various receptors and enzymes. For example, a series of biaryl amides featuring an azabicyclooctane headpiece were synthesized and evaluated as mixed arginine vasopressin (AVP) receptor antagonists. nih.gov These studies led to the identification of several analogs with excellent V(1a)- and good V(2)-receptor binding affinities. nih.gov Similarly, derivatives of 6-azabicyclo[3.2.1]octane have been synthesized and tested as inhibitors of the dopamine (B1211576) transporter (DAT), providing insights into the three-dimensional structure of the transporter and its interaction with ligands like cocaine. nih.gov These investigations have demonstrated that modifications to the azabicyclo[3.2.1]octane core can significantly impact potency and selectivity. nih.gov
Modulation of Molecular Recognition and Binding Affinities
SAR studies have shown that subtle structural modifications to the azabicyclo[3.2.1]octane scaffold can lead to significant changes in molecular recognition and binding affinities. For instance, in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a piperidine (B6355638) ring into a more rigid azabicyclo[3.2.1]octane scaffold resulted in a five-fold increase in potency. nih.govacs.org Further optimization through the introduction of various substituents led to the discovery of a potent inhibitor with low nanomolar activity. nih.govacs.org These findings underscore the importance of the bicyclic core in orienting key functional groups for optimal interaction with the target enzyme.
The following table presents data on the inhibitory activity of various pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides against human NAAA, illustrating the impact of structural modifications on binding affinity.
| Compound | Structure | h-NAAA IC50 (µM) |
| 1 | Piperidine core | > 10 |
| 20 | Azabicyclo[3.2.1]octane core | 0.23 |
| 39 | endo-substituted tropyl derivative | Potent, but with suboptimal drug-like properties |
| 50 (ARN19689) | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 0.042 |
Data sourced from multiple studies on NAAA inhibitors. nih.govacs.org
This interactive data table highlights how constraining the molecular scaffold and introducing specific substituents can dramatically improve the inhibitory potency of these compounds.
Applications in Coordination Chemistry (e.g., Ligand Design)
The potential for this compound to act as a ligand stems from the presence of a tertiary amine nitrogen and a carbonyl oxygen, both of which have lone pairs of electrons available for coordination with a metal center. The rigid bicyclic structure could also impart specific steric and conformational constraints, which is a desirable feature in ligand design for controlling the geometry and reactivity of the resulting metal complex.
In related research, derivatives of the azabicyclo[3.2.1]octane skeleton have been shown to form coordination complexes. For instance, cocaine, a structurally more complex molecule that contains the 1-azabicyclo[3.2.1]octane core, has been studied for its ability to form complexes with various d-block and lanthanide metal ions. researchgate.net In these cases, coordination often involves the nitrogen atom of the bicyclic frame and other functional groups present in the cocaine molecule. These studies, while not directly on this compound, suggest that the fundamental scaffold is capable of participating in metal coordination.
The development of new ligands is a crucial area of research in coordination chemistry, with applications ranging from catalysis to materials science and medicine. The rigid framework of this compound could, in principle, be functionalized to create novel multidentate ligands. For example, modification at the carbon atoms adjacent to the carbonyl group or at other positions on the bicyclic ring could introduce additional donor atoms, leading to ligands with tailored coordination properties.
Despite this potential, the current body of scientific literature does not provide specific examples or detailed research findings on the synthesis, characterization, or application of coordination complexes derived directly from this compound. Therefore, a comprehensive discussion on its applications in coordination chemistry, including data tables of complex formation or detailed research findings, cannot be provided at this time. Further research would be necessary to explore and establish the role of this specific compound as a ligand in coordination chemistry.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
Current synthetic routes to the broader class of azabicyclo[3.2.1]octanes often involve intramolecular cyclization strategies. rsc.org For instance, the assembly of the 2-azabicyclo[3.2.1]octane system frequently utilizes nucleophilic attack and subsequent intramolecular cyclization starting from cyclopentane (B165970) or piperidine (B6355638) derivatives. rsc.org Future efforts for the specific synthesis of 1-Azabicyclo[3.2.1]octan-6-one will likely focus on developing more efficient, stereocontrolled, and scalable methods.
Key future directions include:
Asymmetric Catalysis: Developing enantioselective methods to access chiral this compound is a primary objective. This could involve transition-metal-catalyzed reactions, such as enantioselective cycloisomerization or cycloaddition reactions, that construct the bicyclic core with high stereocontrol. ehu.es
Photoredox and Electrochemical Methods: Leveraging visible-light photoredox catalysis or electrochemistry could open new pathways for radical-mediated cyclizations, offering milder reaction conditions and novel bond disconnections compared to traditional thermal methods.
Flow Chemistry: Continuous flow synthesis could enable the safe and scalable production of key intermediates or the final target compound, particularly for multi-step sequences or reactions involving hazardous reagents.
| Synthetic Strategy | Potential Application to this compound | Key Advantages |
| Enantioselective [5+2] Cycloaddition | Reaction of chiral pyridinium ylides with alkenes to form the core structure. | High stereocontrol, rapid assembly of the bicyclic system. nih.gov |
| Intramolecular Schmidt Rearrangement | Rearrangement of a suitable azido-substituted cyclooctanone precursor. | Access to the bridgehead nitrogen skeleton from a larger ring system. |
| Palladium-Catalyzed Cyclization | Intramolecular cyclization of functionalized piperidine or pyrrolidine (B122466) precursors. | High efficiency and functional group tolerance. rsc.org |
Exploration of Unconventional Reactivity Profiles
The reactivity of this compound is largely unexplored. The bridgehead nitrogen and the adjacent carbonyl group create a unique electronic environment that could lead to novel chemical transformations. Future research will likely investigate:
Bridgehead Reactivity: Probing the reactivity of the nitrogen atom, despite its sterically hindered position. This could involve quaternization, oxidation, or coordination chemistry, leading to new functional materials or catalysts.
Enolate Chemistry: Studying the regioselectivity of enolate formation and subsequent reactions (e.g., aldol, alkylation) at the C5 and C7 positions. The rigid bicyclic framework could impart high levels of diastereoselectivity in these transformations.
Ring-Opening and Rearrangement Reactions: Investigating strain-releasing reactions, such as Beckmann or Schmidt rearrangements of the ketone, to access novel, more complex heterocyclic scaffolds.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure and reactivity of complex molecules like azabicyclooctanes. academie-sciences.frmontclair.edu For this compound, advanced computational modeling can predict key properties and guide experimental work.
Future computational studies could focus on:
Conformational Analysis: Determining the lowest energy conformations and the energy barriers for ring-flipping, which is crucial for understanding its interaction with biological targets. montclair.edu
Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new derivatives. academie-sciences.fr
Reaction Mechanism Elucidation: Modeling potential reaction pathways to predict the feasibility and stereochemical outcome of new synthetic methods and reactivity patterns. This can help rationalize unexpected results and optimize reaction conditions.
Virtual Screening: Using the calculated 3D structure of the scaffold for in silico screening against biological targets to identify potential new areas for drug discovery.
Integration with High-Throughput Synthesis and Screening Platforms
High-throughput synthesis and screening have revolutionized the discovery of new bioactive compounds. Applying these technologies to the this compound scaffold could rapidly accelerate the exploration of its chemical and biological space. This approach has been successfully used to prepare libraries based on the related 8-azabicyclo[3.2.1]octane core. nih.gov
Future research avenues include:
Scaffold Decoration: Developing robust synthetic routes that allow for the late-stage functionalization of the 1-azabicyclo[3.2.1]octane core at multiple positions. This would enable the creation of diverse chemical libraries from a common intermediate.
Parallel Synthesis: Employing automated parallel synthesis platforms to rapidly generate a large number of analogs for structure-activity relationship (SAR) studies. nih.gov
Miniaturized Screening: Integrating the synthesis platform with high-throughput screening assays to quickly identify compounds with desired biological activities, such as enzyme inhibition or receptor binding.
Emerging Applications in Chemical Biology and Materials Science
While the biological activity of this compound itself is unknown, its isomers are scaffolds for potent neuromodulators, including dopamine (B1211576) transporter (DAT) inhibitors. researchgate.netgoogle.com The unique three-dimensional shape of the 1-aza isomer makes it an attractive candidate for new applications.
Potential emerging applications include:
Chemical Probes: Developing derivatives as probes to study biological systems. For instance, incorporating fluorescent tags or photoaffinity labels could help identify novel protein targets.
Medicinal Chemistry: Using the scaffold as a rigid, three-dimensional building block for the design of new therapeutic agents. Its unique geometry may offer improved selectivity for biological targets compared to more flexible or planar structures. The known activity of related azabicyclooctanes in oncology and as enzyme inhibitors suggests potential avenues for exploration. researchgate.netmdpi.comnih.gov
Materials Science: Incorporating the rigid, polar structure of the 1-azabicyclo[3.2.1]octane core into polymers or organic frameworks. This could lead to materials with novel properties, such as enhanced thermal stability, specific porosity, or unique catalytic activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Azabicyclo[3.2.1]octan-6-one?
- Methodological Answer : The compound is synthesized via cyclization strategies, such as acid-catalyzed intramolecular lactamization. For example, phosphoric or polyphosphoric acid has been used to mediate cyclization of precursor keto-amines, yielding bicyclic lactams. Key intermediates should be purified using column chromatography and characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the structural identity of this compound confirmed in novel derivatives?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and computational techniques:
- NMR : Assign proton and carbon environments, focusing on bridgehead carbons and lactam carbonyl signals.
- X-ray crystallography : Resolve absolute stereochemistry for chiral derivatives.
- IUPAC nomenclature : Validate systematic naming using bicyclo numbering rules (e.g., "this compound" adheres to P-21.3.3 guidelines) .
Q. What analytical methods are used to assess purity and stability of this compound derivatives?
- Methodological Answer :
- HPLC/GC-MS : Quantify purity (>95% threshold for pharmacological studies).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under storage conditions.
- Accelerated degradation studies : Expose compounds to heat, light, and humidity to identify decomposition pathways .
Advanced Research Questions
Q. How can low yields in bicyclic lactam formation during synthesis be addressed?
- Methodological Answer : Optimize reaction parameters:
- Catalyst screening : Test Brønsted/Lewis acids (e.g., PPA, TfOH) to enhance cyclization efficiency.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
Q. What strategies resolve contradictions in receptor binding data for derivatives of this compound?
- Methodological Answer :
- Dose-response profiling : Conduct in vitro assays (e.g., radioligand binding) across multiple concentrations to validate affinity trends.
- Receptor subtype selectivity : Use knockout animal models or siRNA silencing to isolate target contributions (e.g., M1/M2 muscarinic receptors in neuropathic pain studies).
- Meta-analysis : Compare data across studies to identify confounding variables (e.g., differences in stereochemistry or assay protocols) .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer :
- Enantiomer separation : Use chiral HPLC or enzymatic resolution to isolate (+)/(-) forms.
- Pharmacological assays : Compare analgesic efficacy and receptor binding between enantiomers (e.g., (+)-enantiomers of 6-methyl derivatives show higher μ-opioid receptor affinity).
- Computational docking : Model interactions with target receptors to rationalize stereochemical preferences .
Q. What in vivo models are suitable for evaluating the neuropathic pain efficacy of this compound derivatives?
- Methodological Answer :
- Mouse common peroneal nerve ligation : Induce mechanical allodynia and measure withdrawal thresholds via von Frey filaments.
- Conditioned place preference (CPP) : Assess reward/aversion effects to differentiate analgesic vs. addictive properties.
- Western blotting : Quantify receptor expression changes (e.g., M1/M2 downregulation in the striatum post-treatment) .
Data Contradiction Analysis
Q. How to interpret conflicting results in receptor expression studies after administering this compound derivatives?
- Methodological Answer :
- Temporal analysis : Compare acute vs. chronic dosing effects (e.g., M2 receptor downregulation at day 14 vs. day 5 post-injury).
- Regional specificity : Isolate brain regions (e.g., ACC vs. striatum) using microdissection and region-specific qPCR.
- Control for batch variability : Replicate experiments with independent compound syntheses to exclude batch-dependent artifacts .
Tables for Key Data
| Parameter | Example Data | Reference |
|---|---|---|
| Synthetic yield (PPA-mediated) | 45–68% | |
| M1 receptor IC (PTAC) | 12.3 nM | |
| Thermal decomposition onset | 220°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
